Digallic acid
Descripción general
Descripción
Digallic acid is a polyphenolic compound found in Pistacia lentiscus . It is also present in the molecule of tannic acid . Digalloyl esters involve either -meta, or -para depside bonds . Tannase is an enzyme that uses digallate to produce gallic acid . This enzyme can also be used to produce this compound from gallotannins .
Synthesis Analysis
Reversed-phase liquid chromatography (RP-LC) and hydrophilic interaction chromatography (HILIC) methods hyphenated to diode array detection and ion mobility (IM) high-resolution mass spectrometry (HR-MS) were used for the analysis of gallic acid derivatives and gallotannins in a commercial tara extract .Molecular Structure Analysis
The molecular formula of this compound is C14H10O9 . The molecular weight is 322.2 . The InChI code is InChI=1S/C14H10O9/c15-7-2-6 (3-8 (16)11 (7)18)14 (22)23-10-4-5 (13 (20)21)1-9 (17)12 (10)19/h1-4,15-19H, (H,20,21) .Chemical Reactions Analysis
Tara polyphenols comprise of gallic acid derivatives . These are composed of a quinic acid esterified to gallic acid moieties (galloylquinic acids (GQAs)) . These may also further form aryl ester (s) (depsides) with one or more additional gallic acid residues to form gallotannins .Physical and Chemical Properties Analysis
The density of this compound is 1.8±0.1 g/cm^3 . The boiling point is 727.8±60.0 °C at 760 mmHg . The vapour pressure is 0.0±2.5 mmHg at 25°C . The enthalpy of vaporization is 111.5±3.0 kJ/mol . The flash point is 278.0±26.4 °C . The index of refraction is 1.777 .Aplicaciones Científicas De Investigación
Cancer Chemoprevention and Therapy
Digallic acid, as a component of tannic acid (TA), has demonstrated potential in cancer chemoprevention and adjuvant therapy. Early studies highlighted its anti-mutagenic and anti-tumorigenic activities, attributed to its ability to inhibit carcinogen activation, alongside its antioxidant and anti-inflammatory properties. Recent findings have described TA's roles in cell cycle arrest, apoptosis induction, reduced proliferation, and inhibition of cancer cell migration and adhesion, through mechanisms such as EGFR/Jak2/STATs signaling modulation or PKM2 glycolytic enzyme inhibition. TA also prevents epithelial-to-mesenchymal transition and decreases cancer stem cell formation, acting as a potent chemosensitizer to overcome multidrug resistance. Additionally, its unique physicochemical features facilitate the generation of drug-loaded nanoparticles, suggesting its versatility not only in cancer prophylaxis but also as a component of adjuvant cancer therapy (Baer-Dubowska et al., 2020).
Biomass Conversion and Green Chemistry
Bimetallic catalysts, often designed with considerations of this compound derivatives, play a crucial role in the sustainable transformation of biomass into fuels and chemicals. These catalysts are key in reactions related to the bio-refinery concept, including selective oxidation, hydrogenation/hydrogenolysis, and reforming of biomass-derived molecules. The development of "designer" bimetallic catalysts, inspired by advancements in materials chemistry, aims to effectively utilize complex biomass materials for a green and sustainable future (Sankar et al., 2012).
Environmental Applications and Sustainable Technologies
The use of this compound and its derivatives extends into environmental applications, particularly in the development of advanced materials for water treatment and purification. For instance, tannic acid's properties have been explored for membrane technologies, where it contributes significantly to the creation of superhydrophilic and antifouling surfaces, as well as the development of thin film composite membranes with ultrahigh flux and high rejection. These advancements highlight the potential of this compound derivatives in enhancing membrane science and technology, with implications for environmental sustainability and water resource management (Yan et al., 2020).
Mecanismo De Acción
Target of Action
Digallic acid, a polyphenolic compound, has been identified as a dual target inhibitor of XOD (Xanthine Oxidase) and URAT1 (Urate Transporter 1) . These targets play crucial roles in the management of hyperuricemia . This compound has also been identified as a potential inhibitor of NEK7 (NIMA-related kinase 7), a protein kinase involved in cell division and associated with various cancers .
Mode of Action
This compound interacts with its targets in a significant way. It inhibits URAT1 with an IC50 of 5.34 ± 0.65 μM . Docking and mutation analysis indicated that residues S35, F241, and R477 of URAT1 confer a high affinity for this compound . This compound also inhibits XOD with an IC50 of 1.04 ± 0.23 μM . Its metabolic product, gallic acid, inhibits XOD with an IC50 of 0.91 ± 0.14 μM . Both this compound and gallic acid act as mixed-type XOD inhibitors .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as an inhibitor of XOD and URAT1. XOD is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidation to uric acid. URAT1 is a major urate anion exchanger in the renal tubular epithelial cells, playing a crucial role in uric acid reabsorption . By inhibiting these targets, this compound can affect the purine metabolic pathway and uric acid reabsorption, thereby managing hyperuricemia .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound can be hydrolyzed into gallic acid, with a hydrolysis time of 0.77 ± 0.10 h . This suggests that this compound may have good bioavailability, as it can be metabolized into an active form in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on XOD and URAT1. By inhibiting these targets, this compound can reduce uric acid production and reabsorption, thereby lowering uric acid levels in the body . This makes this compound a potential therapeutic agent for managing hyperuricemia .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Digallic acid interacts with various enzymes and proteins. One of the key enzymes it interacts with is tannase, which uses digallate to produce gallic acid . This enzyme can also be used to produce this compound from gallotannins .
Cellular Effects
This compound has been shown to have significant effects on cells. For instance, it has been found to inhibit the proliferation of lymphoblastoid cells . It induces apoptosis by activating the caspase-8 extrinsic pathway . Caspase-3 is also activated in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and proteins. It induces apoptosis by activating the caspase-8 extrinsic pathway . Caspase-3 is also activated in a dose-dependent manner .
Metabolic Pathways
It is known that tannase, an enzyme, uses digallate to produce gallic acid . This enzyme can also be used to produce this compound from gallotannins .
Propiedades
IUPAC Name |
3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h1-4,15-19H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVFEVWNJUOYRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871747 | |
Record name | Digallic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536-08-3 | |
Record name | Digallic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Digallic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Digallic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Digallic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIGALLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/404KO0584X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.